(R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride
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Overview
Description
®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring. The presence of deuterium (d1) adds to its distinct properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride typically involves several steps:
Starting Materials: The process begins with D-mandelic acid and racemic 3-piperidine amide.
Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide.
pH Adjustment and Reaction: The pH of the product is adjusted to 10-11, followed by a reaction with pivaloyl chloride to produce ®-N-valeryl-3-piperidine amide.
Conversion to Amino Piperidine: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to yield ®-N-valeryl-3-amino piperidine.
Final Product Formation: Finally, ®-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and alcohol to produce ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
®-3-Aminopiperidine-2,6-dione-d1 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.
Pathways Involved: It modulates pathways related to neurotransmitter release and reuptake, influencing neurological functions
Comparison with Similar Compounds
®-3-Aminopiperidine-2,6-dione: Similar in structure but lacks the deuterium atom.
3-Aminopiperidine-2,6-dione: A non-chiral version of the compound.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure
Uniqueness: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to the presence of the deuterium atom, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C5H9ClN2O2 |
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Molecular Weight |
165.59 g/mol |
IUPAC Name |
(3R)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1/i3D; |
InChI Key |
YCPULGHBTPQLRH-MNJVLTPPSA-N |
Isomeric SMILES |
[2H][C@]1(CCC(=O)NC1=O)N.Cl |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl |
Origin of Product |
United States |
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